molecular formula C12H15BrN2O3 B8311232 tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate

tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate

Cat. No. B8311232
M. Wt: 315.16 g/mol
InChI Key: RIQLATNMUITFBX-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

To a solution of 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine (2.0 g, 8.46 mmole) in MeOH (40 mL) was added Br2 (0.53 mL, 10.2 mmole) dropwise at 0° C. After 1 hr the mixture was concentrated. The residue was taken up in 1:1 Et2O/hexanes and filtered. The filtrate was concentrated under reduced pressure to give the title compound (1.27 g, 48%) as an oil which solidified under vacuum: 1H NMR (400 MHz, CDCl3) δ 8.10 (s, 1 H), 7.33 (s, 1 H), 4.25 (m, 2 H), 3.92 (m, 2 H), 1.54 (s, 9 H).
Name
4-(tert-butoxycarbonyl)-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][C:10]2[CH:14]=[CH:15][CH:16]=[N:17][C:9]1=2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:18]Br>CO>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][C:10]2[CH:14]=[C:15]([Br:18])[CH:16]=[N:17][C:9]1=2)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4-(tert-butoxycarbonyl)-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2=C(OCC1)C=CC=N2
Name
Quantity
0.53 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 1 hr the mixture was concentrated
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2=C(OCC1)C=C(C=N2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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